3-Chloro-3-methylbutanoic acid
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Overview
Description
3-Chloro-3-methylbutanoic acid is an organic compound with the molecular formula C5H9ClO2 It is a derivative of butanoic acid, where a chlorine atom and a methyl group are substituted at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methylbutanoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydroformylation of isobutylene followed by chlorination. The hydroformylation process converts isobutylene to isovaleraldehyde, which is then oxidized to 3-methylbutanoic acid. The final step involves chlorination to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 3-hydroxy-3-methylbutanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: 3-Hydroxy-3-methylbutanoic acid.
Oxidation: 3-Methylbutanone or 3-methylbutanal.
Reduction: 3-Methylbutanol.
Scientific Research Applications
3-Chloro-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-3-methylbutanoic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chlorobutanoic acid: Similar structure but without the methyl group, leading to different reactivity and applications.
3-Chloro-2-methylpropanoic acid: The position of the chlorine and methyl groups differs, affecting its chemical properties.
Uniqueness
3-Chloro-3-methylbutanoic acid is unique due to the presence of both a chlorine atom and a methyl group at the third carbon atom. This specific substitution pattern imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNZQZSGWGRUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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